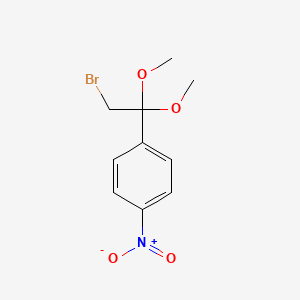
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO4 It is characterized by the presence of a bromine atom, two methoxy groups, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene typically involves the bromination of 1,1-dimethoxyethane followed by nitration. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The nitration step involves the use of a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid, to introduce the nitro group onto the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of 1-(2-Hydroxy-1,1-dimethoxyethyl)-4-nitrobenzene or 1-(2-Amino-1,1-dimethoxyethyl)-4-nitrobenzene.
Reduction: Formation of 1-(2-Bromo-1,1-dimethoxyethyl)-4-aminobenzene.
Oxidation: Formation of 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzaldehyde or 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively, while the methoxy groups can undergo oxidation or substitution. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene can be compared with similar compounds such as:
1-(2-Bromo-1,1-dimethoxyethyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group, leading to different reactivity and applications.
1-(2-Bromo-1,1-dimethoxyethyl)-3-nitrobenzene: Positional isomer with the nitro group at the meta position, affecting its chemical properties and reactivity.
1-(2-Bromo-1,1-dimethoxyethyl)-4-chlorobenzene:
Eigenschaften
CAS-Nummer |
828935-07-5 |
|---|---|
Molekularformel |
C10H12BrNO4 |
Molekulargewicht |
290.11 g/mol |
IUPAC-Name |
1-(2-bromo-1,1-dimethoxyethyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO4/c1-15-10(7-11,16-2)8-3-5-9(6-4-8)12(13)14/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
GREJCBRUFCLPNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CBr)(C1=CC=C(C=C1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


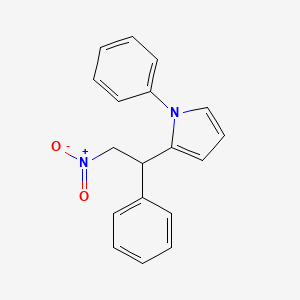
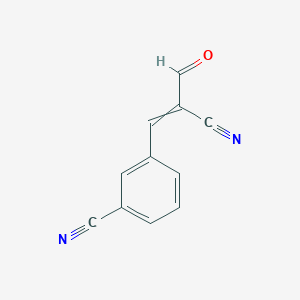
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
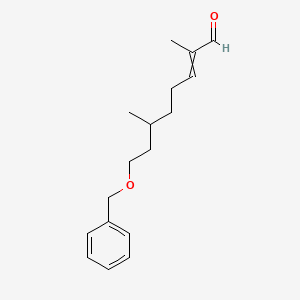
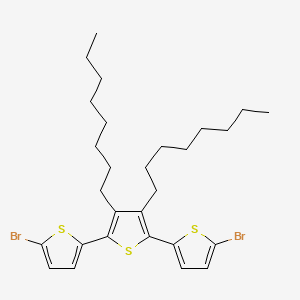
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
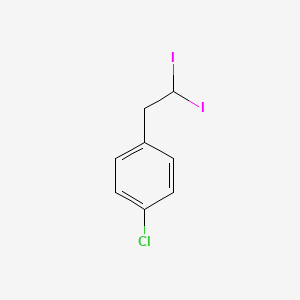
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)

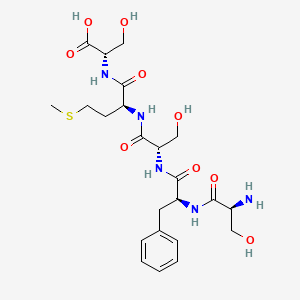
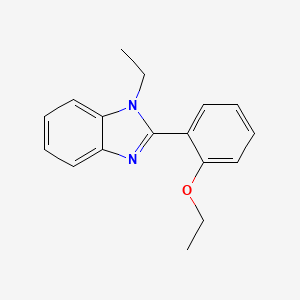
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)
